![molecular formula C15H16N2O4S B2615475 phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate CAS No. 692732-84-6](/img/structure/B2615475.png)
phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate
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Overview
Description
Phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate is a chemical compound with the CAS Number: 692732-84-6 and a molecular weight of 320.37 .
Synthesis Analysis
The synthesis of carbamates like phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate often involves the reaction of amines with organic carbonates . A phosgene-free synthesis of carbamates from amines can be regarded as a step in this direction . The reaction of amines with organic carbonates such as dimethyl carbonate proceeds as follows :Molecular Structure Analysis
The molecular formula of phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate is C15H16N2O4S. The InChI code for this compound is 1S/C15H16N2O4S/c1-17(2)22(19,20)14-10-8-12(9-11-14)16-15(18)21-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,16,18) .Chemical Reactions Analysis
Carbamates are important intermediates in the synthesis of pharmaceuticals and agrochemicals . They can also be used as protecting groups for amine functionality . The carbamoylation reaction has recently attracted considerable attention because it provides a non-phosgene route to N-alkyl carbamate .Physical And Chemical Properties Analysis
Phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate is a solid substance . It has a molecular weight of 320.37 .Scientific Research Applications
Synthesis Methods and Catalysis
- Thermodynamic Analysis in Synthesis : A study examined the thermodynamic aspects of synthesizing methyl N-phenyl carbamate, which is structurally related to phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate. This involved analyzing the reaction heat, Gibbs free energy change, and equilibrium constants, providing valuable insights for experimental research and process scaling (Tian, 2008).
- Non-Phosgene Route for Synthesis : Research into non-phosgene methods for synthesizing methyl N-phenyl carbamate, a compound closely related to phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate, has been conducted. This involves oxidative carbonylation of aniline, amination of dimethyl carbonate, and coupling reactions, contributing to greener chemical synthesis processes (K. Ta, 2013).
Pharmacological Action and Prodrug Formation
- Prodrug Formation for Phenolic Drugs : Phenyl carbamates of amino acids, closely related to phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate, have been studied as potential prodrug forms. These carbamates aim to protect phenolic drugs against first-pass metabolism, offering a promising strategy in drug delivery systems (Hansen, Mørk, & Bundgaard, 1992).
Biological and Chemical Mechanisms
- Inhibition Mechanisms of Butyrylcholinesterase : A study on ortho effects in inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates, which are structurally similar to phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate, revealed insights into the interaction between chemical substituents and enzyme inhibition. This contributes to a better understanding of Alzheimer's disease treatment (Lin et al., 2005).
Green Chemistry and Environmental Considerations
- Green Synthesis Approaches : The development of green synthesis methods for phenyl carbamates like phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate is crucial. Research in this area focuses on using non-toxic reagents and reducing environmental impact, paving the way for more sustainable chemical processes (Vala et al., 2021).
Safety and Hazards
properties
IUPAC Name |
phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-17(2)22(19,20)14-10-8-12(9-11-14)16-15(18)21-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULSLSXXJSDXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate |
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